molecular formula C19H22N2O2 B251416 N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide

N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide

カタログ番号: B251416
分子量: 310.4 g/mol
InChIキー: RBXUQJYDINIXJO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. BAY 11-7082 has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of genes involved in inflammation, cell survival, and proliferation.

作用機序

N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide 11-7082 inhibits the activity of NF-κB by blocking the degradation of its inhibitor, IκBα. IκBα is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and subsequent degradation by the proteasome. This compound 11-7082 inhibits the activity of IKK by covalently modifying a cysteine residue in its active site. This prevents the phosphorylation of IκBα and its subsequent degradation, leading to the accumulation of IκBα in the cytoplasm and the inhibition of NF-κB activity.
Biochemical and Physiological Effects
This compound 11-7082 has been shown to have anti-tumor effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells and to inhibit their proliferation and migration. This compound 11-7082 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition to its anti-tumor effects, this compound 11-7082 has been shown to have anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo.

実験室実験の利点と制限

N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide 11-7082 is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential use in cancer therapy and has been shown to have anti-tumor effects in vitro and in vivo. However, this compound 11-7082 has some limitations for lab experiments. It is a covalent inhibitor that irreversibly modifies the active site of IKK, which can lead to off-target effects. This compound 11-7082 can also inhibit the activity of other kinases that contain a cysteine residue in their active site.

将来の方向性

There are several future directions for the study of N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide 11-7082. One direction is to develop more selective inhibitors of IKK that do not covalently modify its active site. Another direction is to investigate the combination of this compound 11-7082 with other cancer therapies, such as chemotherapy and radiation therapy. This compound 11-7082 has been shown to sensitize cancer cells to these therapies, and further studies are needed to optimize the dosing and scheduling of combination therapy. Another direction is to investigate the use of this compound 11-7082 in other diseases that are characterized by inflammation and NF-κB activation, such as autoimmune diseases and chronic inflammatory diseases.

合成法

The synthesis of N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide 11-7082 involves the reaction of 2,4-dimethylbenzoic acid with butyryl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-aminophenylboronic acid to form the corresponding aryl boronic acid. The aryl boronic acid is then coupled with 2,4-dimethylbenzoyl chloride to form this compound 11-7082.

科学的研究の応用

N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide 11-7082 has been extensively studied for its potential use in cancer therapy. NF-κB is known to play a key role in the development and progression of many types of cancer, and inhibiting its activity has been shown to have anti-tumor effects. This compound 11-7082 has been shown to inhibit the activity of NF-κB by blocking the degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα in the cytoplasm, preventing the translocation of NF-κB to the nucleus and the subsequent activation of its target genes.

特性

分子式

C19H22N2O2

分子量

310.4 g/mol

IUPAC名

N-[3-(butanoylamino)phenyl]-2,4-dimethylbenzamide

InChI

InChI=1S/C19H22N2O2/c1-4-6-18(22)20-15-7-5-8-16(12-15)21-19(23)17-10-9-13(2)11-14(17)3/h5,7-12H,4,6H2,1-3H3,(H,20,22)(H,21,23)

InChIキー

RBXUQJYDINIXJO-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)C)C

正規SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。